molecular formula C19H19ClN4O3 B11382118 N-(2-chlorobenzyl)-2-(4-ethoxyphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

N-(2-chlorobenzyl)-2-(4-ethoxyphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11382118
M. Wt: 386.8 g/mol
InChI Key: RMQNCOJHBHERHN-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of chlorophenyl, ethoxyphenyl, and hydroxymethyl groups attached to the triazole ring, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring:

    Introduction of Substituents: The chlorophenyl, ethoxyphenyl, and hydroxymethyl groups are introduced through various substitution reactions. For instance, the chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of the chlorine atom in the chlorophenyl group with various nucleophiles.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The presence of the chlorophenyl and ethoxyphenyl groups can enhance binding affinity and specificity towards these targets. The hydroxymethyl group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-CHLOROPHENYL)METHYL]-2-(4-METHOXYPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
  • N-[(2-CHLOROPHENYL)METHYL]-2-(4-HYDROXYPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, binding affinity, and overall efficacy compared to similar compounds.

Properties

Molecular Formula

C19H19ClN4O3

Molecular Weight

386.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-ethoxyphenyl)-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C19H19ClN4O3/c1-2-27-15-9-7-14(8-10-15)24-22-17(12-25)18(23-24)19(26)21-11-13-5-3-4-6-16(13)20/h3-10,25H,2,11-12H2,1H3,(H,21,26)

InChI Key

RMQNCOJHBHERHN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=CC=C3Cl)CO

Origin of Product

United States

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